molecular formula C9H12N2O3 B13067106 (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

Cat. No.: B13067106
M. Wt: 196.20 g/mol
InChI Key: XOCLHYKQNGYVTA-MRVPVSSYSA-N
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Description

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is an organic compound with a chiral center at the third carbon atom. This compound is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol typically involves the following steps:

    Amination: The addition of an amino group to the carbon chain.

    Reduction: The reduction of intermediate compounds to achieve the desired stereochemistry and functional groups.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-amino-3-(2-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors, thereby modulating their activity. The presence of the amino and nitrophenyl groups allows for various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-amino-3-(2-nitrophenyl)propan-1-ol
  • 3-amino-3-(4-nitrophenyl)propan-1-ol
  • 3-amino-3-(2-methylphenyl)propan-1-ol

Uniqueness

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. This combination of functional groups and chirality makes it a valuable compound in asymmetric synthesis and chiral resolution processes.

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

(3R)-3-amino-3-(2-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-8(5-6-12)7-3-1-2-4-9(7)11(13)14/h1-4,8,12H,5-6,10H2/t8-/m1/s1

InChI Key

XOCLHYKQNGYVTA-MRVPVSSYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CCO)N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)[N+](=O)[O-]

Origin of Product

United States

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